
2-Hydroxyglutaryl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyglutaryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid. It derives from a glutaryl-CoA and a 2-hydroxyglutaric acid. It is a conjugate acid of a 2-hydroxyglutaryl-CoA(5-).
Applications De Recherche Scientifique
Electron Transfer in Enzymatic Reactions
2-Hydroxyglutaryl-CoA plays a crucial role in the electron transfer processes of certain enzymes. For example, 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans involves a complex interplay of ATP, Mg2+, flavodoxin, and iron-sulfur clusters for its activation and function. This enzyme facilitates the elimination of water from (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, a significant biochemical reaction (Hans et al., 2002).
Substrate Specificity and Biotechnological Applications
Research on the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum revealed its potential for biotechnological applications, such as bio-based production of adipic acid. This enzyme can act on various substrates, suggesting its versatility in biochemical reactions (Parthasarathy et al., 2011).
Equilibrium Studies of α-Hydroxyacyl‐CoA Compounds
The equilibrium between α-hydroxyacyl‐CoA compounds and their 2-enoyl‐CoA derivatives, including 2-hydroxyglutaryl-CoA, has been investigated through experimental and computational approaches. This research provides insights into the chemical behavior and stability of these compounds, which are essential for understanding metabolic pathways (Parthasarathy et al., 2010).
Insights into Inherited Ketogenesis Disorders
Structural studies of enzymes related to 2-hydroxyglutaryl-CoA, such as HMG-CoA synthase and lyase, have provided valuable insights into inherited ketogenesis disorders. The detailed crystal structures of these enzymes help in understanding the molecular basis of these disorders and the potential for inhibitor design (Fu et al., 2006).
ATP-Driven Electron Transfer in Radical Reactions
2-Hydroxyglutaryl-CoA is also involved in ATP-driven electron transfer in radical enzymatic reactions. This novel method of generating organic radicals has similarities to electron transfer in nitrogenase, further highlighting the diverse roles of 2-hydroxyglutaryl-CoA in biochemistry (Buckel et al., 2004).
Propriétés
Nom du produit |
2-Hydroxyglutaryl-CoA |
|---|---|
Formule moléculaire |
C26H42N7O20P3S |
Poids moléculaire |
897.6 g/mol |
Nom IUPAC |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
Clé InChI |
ITRSBJZNLOYNNR-RMNRSTNRSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




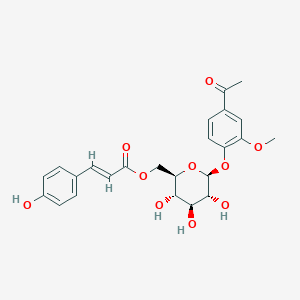


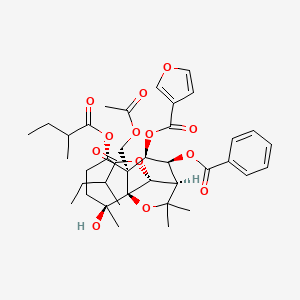

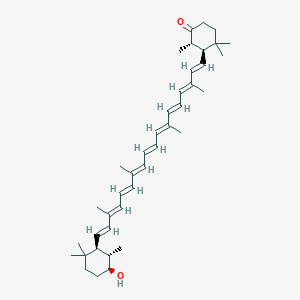

![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)

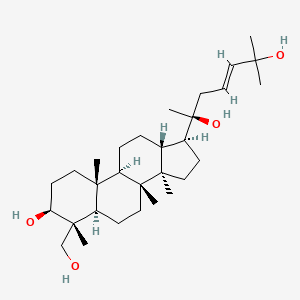
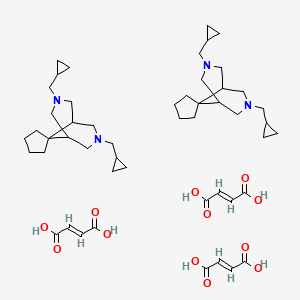

![8-[Bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1243550.png)